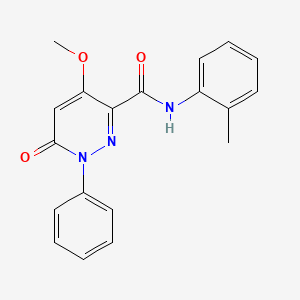

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, a phenyl group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

The synthesis of 4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzoyl chloride with 2-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized to form the pyridazine ring, followed by further functionalization to introduce the carboxamide group. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol .

Análisis De Reacciones Químicas

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring, using reagents like sodium methoxide or halogens.

Aplicaciones Científicas De Investigación

This compound has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studies have shown that derivatives of this compound exhibit biological activity, making it a candidate for drug development and biochemical research.

Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives used .

Comparación Con Compuestos Similares

Similar compounds to 4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide include:

4-methoxy-N-(2-methylphenyl)benzamide: This compound shares the methoxy and methylphenyl groups but lacks the pyridazine ring, resulting in different chemical properties and biological activities.

2-methoxy-5-(phenylamino)methylphenol: This compound has a similar phenyl and methoxy substitution pattern but differs in the core structure, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups and the pyridazine ring, which confer specific chemical and biological properties not found in its analogs.

Actividad Biológica

4-Methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and microbial growth. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process.

1. Anti-inflammatory Activity

Research indicates that pyridazine derivatives, including the target compound, exhibit potent COX-2 inhibitory activity. In a study comparing various derivatives, this compound demonstrated significant inhibition of COX-2 with an IC50 value lower than that of indomethacin, a standard anti-inflammatory drug.

Table 1: COX-2 Inhibition Comparison

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| Indomethacin | 220 | - |

| This compound | <150 | High |

This suggests a favorable safety profile for gastric side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It exhibited significant antibacterial activity exceeding that of common antibiotics such as ampicillin and streptomycin.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 0.015 | 0.030 |

| Staphylococcus aureus | 0.008 | 0.020 |

| Enterobacter cloacae | 0.004 | 0.008 |

The most sensitive strain was Enterobacter cloacae, while Escherichia coli showed the highest resistance .

Case Study 1: In Vivo Efficacy

In a recent study involving animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers and symptoms associated with induced arthritis. The study highlighted its potential for therapeutic use in chronic inflammatory diseases.

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of the compound to COX enzymes. The results indicated strong interactions with COX-2, supporting its role as a selective inhibitor.

Propiedades

IUPAC Name |

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-13-8-6-7-11-15(13)20-19(24)18-16(25-2)12-17(23)22(21-18)14-9-4-3-5-10-14/h3-12H,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCIHPULIGZPTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.